p-Cresol sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker for Chronic Kidney Disease (CKD)

[1] p-Cresol Sulfate | Metabolon ()

Understanding Gut Microbiome Function

p-Cresol sulfate originates from the breakdown of dietary protein by gut bacteria, particularly those belonging to the Coriobacteriaceae or Clostridium genera [2]. By measuring p-Cresol sulfate levels, researchers can gain insights into the composition and activity of the gut microbiome [2]. Studies have shown that p-Cresol sulfate levels can change significantly following interventions like fecal microbiota transplantation (FMT) or antibiotic treatment, indicating its potential as a marker for monitoring gut health [2].

[2] p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models - MDPI ()

Investigating Drug-Drug Interactions

p-Cresol sulfate's role in kidney function can influence drug metabolism. Research suggests that high p-Cresol sulfate levels may compete with the body's ability to process certain medications, like acetaminophen [3]. This knowledge helps researchers understand potential drug-drug interactions and tailor treatment plans for patients with CKD.

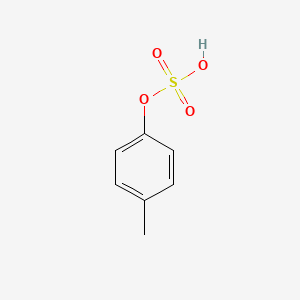

p-Cresol sulfate, also known as para-cresyl sulfate, is a significant uremic toxin with the chemical formula C₇H₈O₄S and a molecular weight of 188.2 g/mol. It is derived from the sulfation of p-cresol, which itself is produced through the microbial fermentation of dietary proteins in the human gut. This compound is notable for its strong binding to plasma proteins, particularly albumin, which complicates its removal during dialysis treatments in patients with chronic kidney disease. As a protein-bound uremic toxin, p-cresol sulfate is implicated in various toxicological effects and has been linked to adverse health outcomes, especially in renal impairment cases .

p-Cresol sulfate is considered a uremic toxin. In healthy individuals, the kidneys efficiently remove uremic toxins from the blood. However, in CKD patients, the impaired kidney function leads to the accumulation of p-Cresol sulfate in the bloodstream []. This accumulation is believed to contribute to various health problems through several mechanisms:

- Inflammation: p-Cresol sulfate can activate inflammatory pathways in the body, leading to damage of various organs [].

- Oxidative stress: p-Cresol sulfate may induce the production of free radicals, which can damage cells and tissues [].

- Cardiovascular effects: p-Cresol sulfate may contribute to the development of cardiovascular disease by promoting the stiffening of blood vessels and the growth of abnormal cells in the blood vessel wall [].

The formation of p-cresol sulfate involves several enzymatic reactions:

- Bacterial Fermentation: p-Cresol is generated from the metabolism of tyrosine and phenylalanine by gut microbiota, particularly from genera like Clostridium and Bacteroides .

- Sulfation: The conversion of p-cresol to p-cresol sulfate occurs primarily in the liver and intestinal mucosa through the action of aryl sulfotransferases (Enzyme Commission number 2.8.2.1) .

- Glucuronidation: A minor fraction of p-cresol is converted to p-cresyl glucuronide via UDP-glucuronyltransferases (Enzyme Commission number 2.4.1.17) .

These reactions highlight the metabolic pathways that lead to the accumulation of p-cresol sulfate in the body, especially under conditions of renal insufficiency.

p-Cresol sulfate exhibits several biological activities that are particularly relevant in the context of chronic kidney disease:

- Toxicity: It has been shown to induce oxidative stress and inflammatory responses, exacerbating renal damage . In vitro studies have demonstrated that exposure to p-cresol sulfate can lead to cellular necrosis and depletion of glutathione, a critical antioxidant .

- Cardiovascular Effects: Elevated levels of p-cresol sulfate have been associated with increased risks of cardiovascular diseases, likely due to its inflammatory properties and effects on metabolic health .

- Gut Microbiome Interaction: The compound's production is influenced by gut microbiota composition, which can vary significantly among individuals with chronic kidney disease .

The synthesis of p-cresol sulfate can be summarized as follows:

- Extraction from Natural Sources: It can be derived from bacterial fermentation processes in the human gut.

- Chemical Synthesis:

These methods illustrate both natural and synthetic pathways for producing this important compound.

p-Cresol sulfate serves various applications:

- Biomarker for Chronic Kidney Disease: Its levels are used clinically to assess renal function and monitor disease progression .

- Research Tool: It aids in understanding uremic toxins' role in health and disease, particularly regarding their impact on inflammation and oxidative stress.

- Drug Development: Monitoring p-cresol sulfate levels can help optimize drug dosages in patients with compromised renal function .

Research has shown that p-cresol sulfate interacts with various biological systems:

- Protein Binding: Approximately 95% of circulating p-cresol sulfate binds to albumin, affecting its bioavailability and clearance rates during dialysis .

- Impact on Gut Health: Increased levels are associated with reduced gut microbiota diversity and intestinal permeability, leading to systemic inflammation .

- Comparative Toxicity: Studies indicate that while p-cresol itself is more toxic than its sulfate or glucuronide forms, these metabolites still pose significant risks under certain conditions .

p-Cresol sulfate shares structural and functional similarities with other compounds known as uremic toxins. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Indoxyl Sulfate | C₈H₉NO₄S | Another protein-bound uremic toxin linked to renal damage |

| Hippuric Acid | C₉H₉NO₃ | A product of phenolic metabolism; less toxic than p-cresol |

| 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid | C₁₄H₁₈O₄ | Associated with cardiovascular issues similar to p-cresol |

| Asymmetric Dimethylarginine | C₆H₁₈N₄O₂ | A uremic toxin affecting nitric oxide synthesis |

Uniqueness of p-Cresol Sulfate

p-Cresol sulfate stands out due to its strong protein binding properties and its significant role as a biomarker for chronic kidney disease. Unlike many other uremic toxins, it is primarily derived from gut microbial activity and exhibits distinct biochemical pathways leading to its accumulation during renal impairment.

Microbial Production in the Gastrointestinal Tract

The gastrointestinal tract serves as the primary site for para-cresol sulfate biosynthesis through complex microbial metabolic processes [1]. Para-cresol sulfate originates from the microbial fermentation of dietary proteins in the large intestine, particularly through the breakdown of aromatic amino acids tyrosine and phenylalanine [1] [2]. This process involves specialized anaerobic bacteria that possess the enzymatic machinery necessary for converting these amino acid precursors into para-cresol, which subsequently undergoes conjugation to form para-cresol sulfate [3].

The initial step in this biosynthetic pathway involves the bacterial conversion of tyrosine to para-hydroxyphenylacetate through deamination reactions [4]. This intermediate compound then serves as the direct precursor for para-cresol formation through specific decarboxylation mechanisms [5] [6]. The microbial production of para-cresol represents a critical metabolic pathway that significantly impacts host physiology, as this compound and its conjugated forms accumulate in the systemic circulation and function as uremic toxins [3].

Role of Clostridium Species in Tyrosine and Phenylalanine Metabolism

Clostridium species play a central role in the gastrointestinal production of para-cresol through their specialized capacity to metabolize aromatic amino acids [4] [7]. Multiple Clostridium species, including Clostridium difficile, Clostridium sporogenes, Clostridium bifermentans, and Clostridium botulinum, have been identified as significant contributors to aromatic amino acid fermentation [4]. These bacteria possess unique enzymatic pathways that enable the efficient conversion of tyrosine and phenylalanine into various aromatic metabolites, including para-cresol [7].

The metabolic versatility of Clostridium species extends to their ability to process all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine [7]. Research has demonstrated that these pathways involve branching mechanisms and alternative reductases for specific intermediates, resulting in the production of twelve distinct compounds, nine of which accumulate in host serum [7]. Among the various Clostridium species studied, certain strains demonstrate particularly high efficiency in para-cresol production, with Clostridium difficile strain CD305 and strain M120 showing the highest levels of para-cresol generation from tyrosine fermentation [8] [6].

The differential capacity of various Clostridium clades to produce para-cresol has been extensively characterized. Representatives of Clostridium difficile clades 3 and 5 produce significantly higher concentrations of para-cresol compared to other lineages [8]. After eight hours of growth, strain CD305 produced 42.2 micromolar of para-cresol, while strain M120 generated 58 micromolar per milligram per milliliter [8]. These strain-specific differences in para-cresol production likely result from differential rates of tyrosine fermentation to para-hydroxyphenylacetate [8].

Enzymatic Mechanisms of Para-Cresol Formation

The enzymatic conversion of para-hydroxyphenylacetate to para-cresol is catalyzed by para-hydroxyphenylacetate decarboxylase, a specialized glycyl radical enzyme that represents a critical step in the biosynthetic pathway [9] [10]. This enzyme has been purified from Clostridium difficile and characterized as having significant similarity to pyruvate formate-lyase-like proteins [10]. The decarboxylase exhibits specific kinetic properties, with a Michaelis constant (Km) of 2.8 millimolar for para-hydroxyphenylacetate and 0.5 millimolar for 3,4-dihydroxyphenylacetate [10].

The HpdBCA decarboxylase complex, encoded by the hpdBCA operon, represents the primary enzymatic machinery responsible for para-hydroxyphenylacetate decarboxylation across Clostridium difficile species [5] [8]. This enzyme system demonstrates remarkable conservation across different clades, with at least 97.3 percent homology observed across the hpdBCA operon in representatives of all five Clostridium difficile lineages [8]. The expression of this operon is tightly regulated and responds specifically to para-hydroxyphenylacetate concentrations, with significant induction occurring at concentrations exceeding 0.1 to 0.25 milligrams per milliliter [5].

The regulatory mechanism controlling HpdBCA decarboxylase expression involves a sophisticated transcriptional control system. The hpdBCA operon contains a single functional promoter (P1) that controls both basal expression and para-hydroxyphenylacetate-induced expression [5]. An inverted repeat sequence (AAAAAG-N13-CTTTTT) located 45 base pairs upstream of the P1 promoter appears essential for responding to para-hydroxyphenylacetate presence and inducing operon expression [5]. This regulatory system ensures that para-cresol production is closely linked to substrate availability and metabolic demand.

The enzymatic pathway from tyrosine to para-cresol involves multiple intermediate steps. Initial tyrosine deamination produces para-hydroxyphenylpyruvate, which is subsequently converted to para-hydroxyphenylacetate through transamination or oxidative deamination reactions [11]. The para-hydroxyphenylacetate decarboxylase then catalyzes the final decarboxylation step, removing the carboxyl group to yield para-cresol [10]. This multi-step process allows for metabolic regulation at several points and enables bacteria to modulate para-cresol production in response to environmental conditions.

Hepatic Phase II Metabolism: Sulfotransferase-Mediated Conjugation

Following absorption from the gastrointestinal tract, para-cresol undergoes extensive phase II metabolism primarily in hepatocytes through sulfotransferase-mediated conjugation reactions [12] [13]. This biotransformation process represents a critical detoxification mechanism that converts the lipophilic para-cresol into the more hydrophilic para-cresol sulfate, facilitating renal elimination [1] [13]. The hepatic conjugation of para-cresol demonstrates a clear preponderance toward sulfate conjugation over glucuronide formation, with sulfotransferase activity playing the dominant role in this metabolic pathway [14] [15].

Human sulfotransferase 1A1 (SULT1A1) has been identified as the primary enzyme responsible for para-cresol sulfation [12] [16]. This cytosolic enzyme exhibits high catalytic efficiency for para-cresol, with kinetic parameters demonstrating a Michaelis constant (Km) of 0.19 ± 0.02 micromolar and a maximum velocity (Vmax) of 789.5 ± 101.7 nanomoles per milligram per minute [12]. The enzyme also displays substrate inhibition kinetics with a substrate inhibition constant (Ksi) of 2458.0 ± 332.8 micromolar [12]. These kinetic characteristics indicate that SULT1A1 operates efficiently at physiologically relevant para-cresol concentrations while being subject to inhibition at higher substrate levels.

The sulfotransferase reaction requires 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfonate donor [16] [17]. PAPS serves as the "active sulfate" source in cells and is synthesized from adenosine triphosphate through a two-step enzymatic process [18] [19]. The first step involves conversion of adenosine triphosphate to adenosine-5'-phosphosulfate by adenosine triphosphate sulfurylase, while the second step converts adenosine-5'-phosphosulfate to PAPS through adenosine-5'-phosphosulfate kinase activity [18]. This cofactor availability can become rate-limiting under conditions of high sulfotransferase demand, as demonstrated by competitive interactions between para-cresol and other sulfotransferase substrates such as acetaminophen [16].

The tissue distribution of sulfotransferase activity extends beyond hepatocytes to include other metabolically active tissues. Human liver cytosols demonstrate para-cresol sulfation with Michaelis-Menten kinetics, exhibiting a Km of 14.8 ± 3.4 micromolar and Vmax of 1.5 ± 0.2 nanomoles per milligram per minute [12]. In contrast, human kidney cytosols show substrate inhibition patterns with a Km of 0.29 ± 0.02 micromolar, Vmax of 0.19 ± 0.05 nanomoles per milligram per minute, and Ksi of 911.7 ± 278.4 micromolar [12]. These tissue-specific kinetic differences suggest that renal sulfotransferase activity may contribute significantly to para-cresol conjugation, particularly under conditions of impaired hepatic function.

The efficiency of para-cresol sulfation is influenced by several factors, including genetic polymorphisms in SULT1A1 expression and activity. The polymorphic variant SULT1A1*2 exhibits reduced enzymatic activity compared to the wild-type enzyme, with a Km of 81.5 ± 31.4 micromolar and Vmax of 230.6 ± 17.7 nanomoles per milligram per minute [12]. This genetic variation in sulfotransferase capacity may contribute to inter-individual differences in para-cresol sulfate accumulation and associated toxicity, particularly in patients with chronic kidney disease where clearance mechanisms are compromised [14].

Interorgan Transport and Systemic Distribution Mechanisms

The systemic distribution of para-cresol sulfate involves sophisticated transport mechanisms that facilitate its movement between tissues and ultimately determine its pharmacokinetic profile [20] [21]. Following hepatic conjugation, para-cresol sulfate enters the systemic circulation where it demonstrates moderate protein binding to human serum albumin, with approximately 13-20 percent of the compound existing in bound form at physiological temperature [22] [23]. This protein binding involves primarily van der Waals interactions and occurs at binding sites that are identical or very close to those utilized by unconjugated para-cresol [22].

Organic anion transporters play a crucial role in the cellular uptake and tissue distribution of para-cresol sulfate [20] [24]. The renal proximal tubule expresses multiple organic anion transporter isoforms, including OAT1 (SLC22A6) and OAT3 (SLC22A8), which serve as high-capacity transporters for para-cresol sulfate [24] [25]. These transporters demonstrate differential affinities for para-cresol sulfate, with OAT1 exhibiting an apparent Km of 128 micromolar, while OAT3 does not reach saturation at concentrations up to 5 millimolar [24]. This suggests that OAT1 operates as a higher-affinity, lower-capacity transporter, whereas OAT3 functions as a lower-affinity, higher-capacity system [24].

The transport mechanism of para-cresol sulfate by organic anion transporters has been characterized using sophisticated experimental approaches. Recent investigations using hyperosmolarity assays have revealed that SLC22A11 inserts para-cresol sulfate into the plasma membrane rather than transporting it to the cytosol, while OAT1 conveys the toxin to the cytoplasm [26] [27]. SLC22A11 demonstrates a transport efficiency of 7.8 ± 1.4 microliters per minute per milligram of protein for para-cresol sulfate, making it a relevant but not optimal substrate compared to estrone-3-sulfate [26]. These disparate transport mechanisms have profound implications for toxicity, as membrane insertion may promote membrane damage and microvesicle release [26].

The renal clearance of para-cresol sulfate primarily depends on active tubular secretion mediated by organic anion transporters [25] [28]. Studies in patients with chronic kidney disease have demonstrated that renal clearance of para-cresol sulfate (median 6.8 milliliters per minute, interquartile range 3.4-12.0) is substantially lower than that of indoxyl sulfate (median 17.7 milliliters per minute, interquartile range 9.4-33.2) [25]. This three-fold difference in clearance suggests substantial differences between tubular transporter affinities or involvement of separate transporter systems for these structurally related uremic toxins [25].

The uptake of para-cresol sulfate by organic anion transporters is subject to inhibition by various compounds, including probenecid, benzylpenicillin, para-aminohippuric acid, and estrone sulfate [20]. Additionally, other uremic toxins such as indoxyl sulfate and 3-carboxy-4-methyl-5-propyl-2-furanpropionate can competitively inhibit para-cresol sulfate transport [20]. These interactions suggest that the accumulation of multiple uremic toxins in chronic kidney disease may result in complex pharmacokinetic interactions that further impair the clearance of para-cresol sulfate and exacerbate toxicity [21].

Overview of Sample Preparation Approaches

Sample preparation represents a critical step in the analytical workflow for p-cresol sulfate quantification, as this compound exists predominantly in protein-bound form in biological matrices. The high protein binding affinity of p-cresol sulfate, exceeding ninety percent in both healthy individuals and chronic kidney disease patients, necessitates specialized extraction techniques to achieve reliable analytical results [1] [2].

Protein Precipitation Methods

Acetonitrile-Based Precipitation

Acetonitrile precipitation has emerged as the most widely employed technique for p-cresol sulfate extraction from serum and plasma samples. The typical procedure involves mixing sample volumes ranging from fifty to two hundred microliters with acetonitrile in ratios varying from one to three up to one to six [3]. This approach demonstrates excellent performance characteristics, with recovery rates consistently falling between eighty-five and one hundred two percent across multiple validated methods [3] [4].

The optimization of acetonitrile precipitation involves several critical parameters. Temperature control during precipitation proves essential, with most protocols maintaining samples at room temperature or below to prevent analyte degradation. Centrifugation conditions typically employ forces between ten thousand and twenty thousand times gravity for durations of five to fifteen minutes, ensuring complete separation of precipitated proteins from the supernatant containing the target analyte [5] [4].

Methanol-Based Alternatives

Methanol represents an alternative organic solvent for protein precipitation, though its application appears less frequent in published methodologies. When employed, methanol demonstrates comparable extraction efficiency to acetonitrile, with recovery rates ranging from ninety to one hundred ten percent. The choice between acetonitrile and methanol often depends on the specific analytical requirements and the presence of co-analyzed compounds in multiplexed assays [6].

Ultrafiltration Techniques

Free Fraction Determination

Ultrafiltration through molecular weight cutoff filters has gained particular importance for determining the free, unbound fraction of p-cresol sulfate. This technique employs filters with molecular weight cutoffs of thirty kilodaltons, effectively retaining protein-bound analyte while allowing free p-cresol sulfate to pass through the filtration membrane [5] [7].

The ultrafiltration process typically involves centrifugation at forces ranging from ten thousand to twenty thousand times gravity for periods of fifteen to thirty minutes at controlled temperatures of thirty-seven degrees Celsius. This approach provides valuable information about the bioactive free fraction, which correlates more closely with toxicological effects than total concentrations [5] [8].

Technical Considerations

Several technical factors influence ultrafiltration efficiency. Filter membrane composition can affect analyte recovery through non-specific binding interactions. Additionally, the filtration process may alter the equilibrium between bound and free analyte, potentially affecting the accuracy of free fraction measurements. These considerations necessitate careful validation of ultrafiltration procedures and the use of appropriate controls to verify method performance [8].

Solid Phase Extraction Methodologies

Hydrophilic-Lipophilic Balance Cartridges

Solid phase extraction using hydrophilic-lipophilic balance cartridges offers superior sample cleanup capabilities compared to simple precipitation methods. This approach involves loading diluted samples onto conditioned cartridges, washing with aqueous solutions containing formic acid, and eluting analytes with methanol-water mixtures [9].

The solid phase extraction process provides several advantages, including concentrated extracts, reduced matrix effects, and improved analytical selectivity. However, this technique requires longer processing times and involves higher costs compared to precipitation methods. Recovery rates typically range from eighty-five to one hundred fifteen percent, depending on the specific cartridge chemistry and elution conditions [9].

C18 Cartridge Applications

Reverse-phase C18 cartridges represent another solid phase extraction option, particularly for urine samples where lower protein content allows for different extraction strategies. The procedure involves acidification of samples prior to loading, washing with aqueous solutions, and elution with organic solvents. This approach demonstrates good cleanup efficiency with recovery rates between eighty and one hundred five percent [10].

Matrix-Specific Preparation Strategies

Urine Sample Processing

Urine samples present unique challenges and opportunities for p-cresol sulfate analysis. The lower protein content compared to serum allows for simplified preparation procedures, including direct dilution with water or mobile phase components. Dilution factors typically range from ten to one hundred fold, depending on the expected analyte concentration and the sensitivity requirements of the analytical method [10].

For more complex urine analyses or when enhanced sensitivity is required, solid phase extraction procedures can be employed. These methods provide concentration capabilities and reduced matrix effects, though they require additional processing time and resources [10].

Saliva Sample Preparation

Saliva represents an emerging matrix for p-cresol sulfate analysis, offering non-invasive sampling advantages. Sample preparation typically involves protein precipitation using acetonitrile in ratios ranging from one to two up to one to four. The lower protein content in saliva compared to serum generally results in cleaner extracts, though analyte concentrations are correspondingly lower [11] [12].

Processing of saliva samples requires attention to collection methods and storage conditions to prevent analyte degradation. The use of specialized collection devices and immediate processing or freezing helps maintain sample integrity [11].

Special Considerations for Biological Matrices

Temperature Control

Temperature management throughout the sample preparation process significantly impacts analytical results. Most protocols specify storage at temperatures below negative twenty degrees Celsius for long-term stability, with sample processing conducted at room temperature or below to prevent thermal degradation of the sulfate conjugate [5] [4].

pH Considerations

The pH of biological samples can influence extraction efficiency and analyte stability. While p-cresol sulfate demonstrates reasonable stability across physiological pH ranges, extreme pH conditions should be avoided during sample processing to prevent deconjugation reactions that would convert the target analyte to free p-cresol [2].

Sample Volume Requirements

The limited sample volumes often available in clinical settings necessitate efficient extraction procedures that maximize analyte recovery from small specimens. Most validated methods utilize sample volumes between fifty and two hundred microliters, making them suitable for pediatric applications and situations where sample availability is limited [5] [4].

Liquid Chromatography-Mass Spectrometry Optimization Strategies

Chromatographic Separation Optimization

Column Selection and Configuration

The selection of appropriate chromatographic columns represents a fundamental aspect of liquid chromatography-mass spectrometry method development for p-cresol sulfate analysis. Reverse-phase C18 columns have demonstrated optimal performance characteristics, with dimensions typically ranging from fifty to one hundred millimeters in length and 2.1 millimeters in internal diameter. Particle sizes between 1.7 and 3.5 micrometers provide the best balance between resolution and backpressure considerations [3] [4].

Column temperature optimization proves critical for achieving reproducible retention times and peak shapes. Most validated methods employ column temperatures between thirty and forty degrees Celsius, with thirty-five degrees Celsius representing the most common setting. This temperature range provides adequate analyte retention while maintaining reasonable analysis times and preventing thermal degradation of the target compound [13] [4].

Mobile Phase Composition Strategies

Aqueous Phase Optimization

The aqueous component of mobile phase systems typically incorporates buffer systems to maintain consistent pH and enhance ionization efficiency. Ammonium acetate buffers at concentrations of ten millimolar with pH adjustment to 4.3 using acetic acid represent the most frequently employed aqueous phase composition. This combination provides stable ionization conditions while minimizing ion suppression effects [13] [8].

Alternative aqueous phase compositions include ammonium formate buffers and formic acid solutions at concentrations of 0.1 percent by volume. These systems offer comparable performance to acetate buffers while providing different selectivity characteristics that may be advantageous for specific analytical requirements [4] [6].

Organic Phase Selection

Acetonitrile represents the predominant organic modifier for p-cresol sulfate analysis, offering superior performance compared to methanol in terms of peak shape and sensitivity. The high solvating power of acetonitrile effectively elutes the target analyte while maintaining reasonable analysis times. Typical organic phase compositions include acetonitrile with 0.1 percent formic acid to enhance protonation and improve mass spectrometric response [4] [6].

Methanol represents an alternative organic modifier that may be preferred in certain applications, particularly when analyzing multiple compounds with varying polarities. However, acetonitrile generally provides superior sensitivity and peak shape for p-cresol sulfate analysis [8].

Gradient Elution Programming

Initial Conditions and Equilibration

Gradient elution programs typically begin with high aqueous content to ensure adequate analyte retention on reverse-phase stationary phases. Initial conditions commonly employ ninety to ninety-five percent aqueous phase, allowing polar compounds to interact effectively with the stationary phase while maintaining reasonable retention times [13] [4].

Equilibration periods before injection prove essential for reproducible retention times and peak areas. Most methods incorporate equilibration times of two to five minutes between injections, ensuring stable baseline conditions and consistent chromatographic performance [8] [4].

Gradient Progression and Optimization

The gradient progression for p-cresol sulfate analysis typically involves linear increases in organic content over periods of four to eight minutes. The relatively moderate polarity of p-cresol sulfate allows for gradual elution conditions that provide good peak shape while maintaining adequate resolution from matrix components [13] [4].

Retention times for p-cresol sulfate generally fall between 1.5 and 8 minutes, depending on the specific column dimensions and gradient conditions employed. This retention range provides sufficient chromatographic resolution while maintaining reasonable analysis times for high-throughput applications [3] [4].

Mass Spectrometric Detection Optimization

Ionization Mode Selection

Negative Electrospray Ionization

Negative electrospray ionization represents the optimal detection mode for p-cresol sulfate analysis due to the presence of the sulfate functional group, which readily forms stable anions under appropriate conditions. The ionization efficiency in negative mode significantly exceeds that observed in positive mode, resulting in improved sensitivity and lower detection limits [14] [3].

Source parameters for negative electrospray ionization require optimization to maximize analyte response while minimizing matrix effects. Typical settings include capillary voltages between 1500 and 4000 volts, with source temperatures ranging from 150 to 350 degrees Celsius. Desolvation gas flow rates between 150 and 800 liters per hour provide adequate droplet evaporation while maintaining stable ionization conditions [3] [4].

Alternative Ionization Approaches

While negative electrospray ionization provides optimal performance, atmospheric pressure chemical ionization represents an alternative approach that may offer advantages in specific applications. However, the superior sensitivity and selectivity of electrospray ionization have made it the standard choice for p-cresol sulfate analysis across published methodologies [3].

Mass Spectrometric Fragmentation Patterns

Precursor Ion Selection

The molecular ion of p-cresol sulfate appears at mass-to-charge ratio 186.9 in negative ionization mode, representing the deprotonated molecular species. This precursor ion demonstrates excellent stability under typical source conditions and provides reproducible fragmentation patterns suitable for quantitative analysis [3] [4].

The selection of appropriate precursor ions requires consideration of isotope contributions and potential interferences from structurally similar compounds. The use of high-resolution mass spectrometry can enhance selectivity by providing accurate mass measurements that distinguish p-cresol sulfate from potential interferents [15].

Product Ion Optimization

Primary Fragmentation Pathways

The fragmentation of p-cresol sulfate under collision-induced dissociation conditions produces characteristic product ions that enable specific detection and quantification. The most abundant product ion appears at mass-to-charge ratio 107, corresponding to the loss of the sulfate group and formation of the methylated phenol fragment [3] [4].

A secondary product ion at mass-to-charge ratio 80 provides additional confirmation of analyte identity and can serve as a qualifier transition for enhanced specificity. The ratio between these product ions remains consistent across different instruments and conditions, providing a reliable means of compound confirmation [3] [4].

Collision Energy Optimization

Collision energies for p-cresol sulfate fragmentation typically range between 18 and 30 electron volts, depending on the specific instrument configuration and collision cell design. The optimization of collision energy requires balancing maximum product ion formation with minimal precursor ion survival to ensure optimal sensitivity [3] [4].

Internal Standard Strategy

Deuterated Analogs

The concentration of deuterated internal standards typically ranges from 0.01 to 5 micrograms per milliliter, depending on the expected analyte concentration range and the sensitivity requirements of the method. Higher internal standard concentrations may be necessary for samples with low analyte levels to maintain adequate signal-to-noise ratios [4] [6].

Alternative Internal Standard Approaches

In situations where deuterated analogs are not available or cost considerations preclude their use, structurally similar compounds may serve as internal standards. However, these alternatives typically provide inferior performance compared to isotope-labeled standards and require more extensive validation to ensure reliable quantification [16].

Challenges in Protein-Bound Solute Analysis

Fundamental Challenges of Protein Binding

High Albumin Binding Affinity

The predominant analytical challenge in p-cresol sulfate quantification stems from its exceptionally high binding affinity to human serum albumin, with protein binding percentages consistently exceeding ninety percent in both healthy individuals and patients with chronic kidney disease [1] [2]. This extensive protein association creates a dynamic equilibrium between bound and free analyte forms, complicating both sample preparation and analytical interpretation.

The binding interaction occurs primarily at specific sites on albumin known as Sudlow sites I and II, with p-cresol sulfate demonstrating particularly strong affinity for these binding domains [1] [17]. This high-affinity binding necessitates careful consideration of sample handling procedures to prevent disruption of the protein-analyte equilibrium during analysis [2].

Implications for Sample Processing

The high degree of protein binding significantly affects extraction efficiency and recovery rates across different sample preparation techniques. Traditional protein precipitation methods may result in variable recovery rates ranging from sixty-seven to one hundred twenty percent, depending on the specific extraction conditions and the efficiency of protein-analyte complex disruption [3] [4].

The protein-bound nature of p-cresol sulfate also influences the choice of analytical approach, with many methods focusing on total analyte concentration rather than attempting to distinguish between bound and free fractions. However, the free fraction represents the biologically active form and may correlate more closely with toxicological effects [5] [8].

Matrix Effect Considerations

Ion Suppression and Enhancement

Matrix effects represent a significant source of analytical variability in p-cresol sulfate quantification, with reported matrix effect percentages ranging from sixty-seven to one hundred twenty percent across different validated methods [3] [4]. These effects result from co-eluting matrix components that interfere with the electrospray ionization process, leading to either signal suppression or enhancement.

The magnitude of matrix effects varies significantly between different biological matrices, with serum and plasma generally demonstrating more pronounced effects compared to urine due to higher protein and lipid content. Additionally, matrix effects may be concentration-dependent, with different degrees of interference observed at low versus high analyte concentrations [3].

Compensation Strategies

The use of isotope-labeled internal standards represents the most effective approach for compensating matrix effects in p-cresol sulfate analysis. Deuterated analogs such as p-cresol sulfate-d4 and p-cresol sulfate-d7 experience identical matrix effects as the target analyte, providing effective compensation for ionization variability [8] [4].

Alternative approaches include sample dilution to reduce matrix component concentrations, though this strategy may compromise sensitivity and is not suitable for samples with low analyte levels. Matrix-matched calibration standards represent another approach, though this requires extensive validation and may not account for patient-to-patient variability in matrix composition [3].

Analytical Specificity Challenges

Structural Isomer Differentiation

The analytical differentiation of p-cresol sulfate from potential structural isomers presents significant challenges due to similar fragmentation patterns under mass spectrometric conditions. Compounds such as 2-hydroxy-5-methylbenzenesulfonic acid demonstrate identical fragmentation behavior, making chromatographic separation essential for accurate quantification [14].

The challenge of isomer differentiation has been documented in synthetic chemistry applications where sulfonation reactions intended to produce p-cresol sulfate instead yield ring-sulfonated products with identical mass spectrometric properties. This observation emphasizes the critical importance of chromatographic separation and retention time verification for confident analyte identification [14].

Cross-Reactivity Considerations

The presence of other uremic toxins and metabolites in biological samples creates potential for analytical cross-reactivity and interference. Compounds such as indoxyl sulfate, hippuric acid, and various phenolic metabolites may co-elute or produce similar fragmentation patterns, necessitating careful method validation to ensure specificity [3] [4].

The multiplexed analysis of multiple uremic toxins in single analytical runs increases the complexity of method development and validation, requiring optimization of chromatographic conditions to achieve adequate separation of all target compounds while maintaining reasonable analysis times [13] [6].

Concentration Range Challenges

Dynamic Range Requirements

The analysis of p-cresol sulfate across different patient populations requires methods capable of quantifying analyte concentrations spanning several orders of magnitude. Healthy individuals typically demonstrate concentrations in the low microgram per milliliter range, while patients with severe chronic kidney disease may exhibit levels exceeding one hundred micrograms per milliliter [2] [18].

This wide dynamic range necessitates extensive calibration curves and may require different sample dilution strategies for different patient populations. The development of methods capable of accurate quantification across this entire range while maintaining adequate precision and accuracy represents a significant analytical challenge [3] [4].

Sensitivity Requirements

The quantification of p-cresol sulfate in healthy individuals or patients with early-stage kidney disease requires analytical methods with exceptional sensitivity. Lower limits of quantification in the nanogram per milliliter range are necessary to accurately measure physiological concentrations and monitor disease progression [3] [4].

The achievement of adequate sensitivity while maintaining specificity and precision requires optimization of all aspects of the analytical method, from sample preparation through detection. The use of high-sensitivity mass spectrometric detection and optimized ionization conditions becomes essential for meeting these analytical requirements [15] [3].

Validation Parameters: Sensitivity, Specificity, and Matrix Effects

Sensitivity Parameters and Performance Criteria

Lower Limit of Quantification Considerations

The establishment of appropriate lower limit of quantification values for p-cresol sulfate analysis requires careful consideration of the intended application and the physiological concentration ranges encountered in different patient populations. Validated methods demonstrate lower limit of quantification values ranging from 0.001 micrograms per milliliter in urine samples to 0.508 micrograms per milliliter in serum, reflecting the different concentration ranges and matrix complexities encountered across biological specimens [3] [11].

The determination of lower limit of quantification values follows established guidelines requiring signal-to-noise ratios of at least ten, with precision values typically maintained below twenty percent coefficient of variation. Additionally, accuracy requirements at the lower limit of quantification generally allow for deviations of up to twenty percent from nominal concentrations, recognizing the increased analytical uncertainty at low concentration levels [3] [4].

Lower Limit of Detection Optimization

Lower limit of detection values for p-cresol sulfate typically range from 0.0056 to 0.02 micrograms per milliliter across different validated methods, with the specific value depending on the sample preparation technique, chromatographic conditions, and mass spectrometric sensitivity [3] [6]. These detection limits prove adequate for most clinical applications, including the monitoring of patients with chronic kidney disease where analyte concentrations are typically elevated.

The optimization of detection limits requires systematic evaluation of all method parameters that influence signal-to-noise ratios. Factors including injection volume, mobile phase composition, ionization conditions, and detector settings all contribute to overall method sensitivity and must be optimized collectively to achieve optimal performance [3] [4].

Calibration Range Establishment

Linear Dynamic Range Validation

The establishment of appropriate calibration ranges requires consideration of the expected analyte concentrations across different patient populations and clinical conditions. Validated methods demonstrate linear ranges spanning from 0.001 to 160 micrograms per milliliter, depending on the specific matrix and intended application [3] [4].

Linearity validation typically requires correlation coefficients of 0.99 or greater, with some guidelines specifying minimum values of 0.997. The evaluation of linearity involves analysis of calibration standards at a minimum of six concentration levels, with replicate analysis to assess precision at each level [3] [4].

Calibration Curve Stability

The stability of calibration curves represents an important validation parameter that affects the reliability of quantitative results over extended analytical runs. Most validated methods demonstrate stable calibration relationships over periods of at least twenty-four hours, though daily recalibration represents common practice in clinical laboratories [4] [6].

The evaluation of calibration curve stability involves periodic analysis of calibration standards throughout analytical runs and comparison of calculated concentrations with expected values. Acceptance criteria typically require agreement within fifteen percent of expected values for all calibration levels [3] [4].

Specificity and Selectivity Validation

Chromatographic Resolution Requirements

The achievement of adequate chromatographic resolution between p-cresol sulfate and potential interferents represents a critical aspect of method validation. Baseline resolution with resolution values exceeding 1.5 provides confidence in analytical specificity, though lower resolution values may be acceptable when combined with mass spectrometric confirmation [14] [3].

The evaluation of chromatographic specificity involves analysis of blank samples, spiked samples, and clinical specimens to identify potential interference sources. This assessment should include evaluation of carryover effects between high and low concentration samples, with acceptance criteria typically requiring carryover levels below one percent of the lower limit of quantification [3] [4].

Mass Spectrometric Confirmation

Multiple Reaction Monitoring Validation

The use of multiple reaction monitoring provides enhanced specificity compared to single ion monitoring, allowing for simultaneous quantification and confirmation of analyte identity. Primary quantification transitions for p-cresol sulfate typically monitor the fragmentation from mass-to-charge ratio 186.9 to 107.0, while qualifier transitions monitoring fragmentation to mass-to-charge ratio 80.0 provide additional confirmation [3] [4].

The validation of multiple reaction monitoring methods requires establishment of acceptable ion ratio ranges for qualifier transitions relative to quantifier transitions. These ratios should remain consistent across the calibration range and demonstrate acceptable precision in replicate analyses [3] [4].

Product Ion Ratio Validation

The consistent observation of product ion ratios across different concentration levels and sample types provides additional confidence in analytical specificity. Acceptable variation in ion ratios typically ranges from ten to thirty percent relative standard deviation, depending on the specific ions monitored and the concentration level analyzed [3] [4].

The evaluation of product ion ratios involves analysis of calibration standards, quality control samples, and clinical specimens to establish acceptable ranges and identify potential interference sources. Significant deviations from expected ratios may indicate the presence of interferents or matrix effects requiring further method optimization [3] [4].

Matrix Effect Assessment and Mitigation

Quantitative Matrix Effect Evaluation

Post-Extraction Addition Studies

The quantitative assessment of matrix effects involves comparison of analyte response in post-extraction spiked samples with response in neat solvent standards at equivalent concentrations. Matrix effect percentages for p-cresol sulfate range from sixty-seven to one hundred twenty percent across different validated methods, indicating variable degrees of ion suppression or enhancement depending on the specific sample preparation and analytical conditions employed [3] [4].

The evaluation of matrix effects requires analysis of multiple matrix sources to account for inter-individual variability in sample composition. Typical studies involve six to twelve different matrix sources, with matrix effects calculated as the ratio of analyte response in matrix-spiked samples to response in neat standards multiplied by one hundred [3] [4].

Concentration-Dependent Matrix Effects

Matrix effects may demonstrate concentration dependence, with different degrees of interference observed at low versus high analyte concentrations. This phenomenon necessitates evaluation of matrix effects across the entire calibration range to ensure consistent method performance at all concentration levels [3] [4].

The assessment of concentration-dependent matrix effects involves preparation of matrix-spiked samples at multiple concentration levels and comparison with neat standards at equivalent concentrations. Significant variation in matrix effects across the concentration range may indicate the need for method modification or alternative compensation strategies [3] [4].

Matrix Effect Compensation Strategies

Isotope-Labeled Internal Standard Performance

The use of isotope-labeled internal standards represents the most effective approach for compensating matrix effects in p-cresol sulfate analysis. Deuterated analogs demonstrate identical extraction and ionization behavior as the target analyte, providing effective compensation for both matrix effects and extraction variability [8] [4].

The validation of internal standard performance involves evaluation of response ratios between analyte and internal standard across different matrix sources and concentration levels. Consistent response ratios indicate effective compensation for matrix effects and extraction variability [8] [4].

Alternative Compensation Approaches

Sample dilution represents an alternative approach for reducing matrix effects, though this strategy may compromise sensitivity and is not suitable for all applications. Matrix-matched calibration standards provide another option, though this approach requires extensive validation and may not account for all sources of matrix variability [3].

The evaluation of alternative compensation strategies requires comparison with isotope-labeled internal standard approaches when available, demonstrating equivalent or superior performance in terms of precision, accuracy, and matrix effect compensation [3].

Precision and Accuracy Validation

Within-Day Performance Assessment

Repeatability Evaluation

Within-day precision assessment involves replicate analysis of quality control samples at multiple concentration levels throughout single analytical runs. Coefficient of variation values for p-cresol sulfate typically range from 0.6 to 10.9 percent across different validated methods, with lower values generally observed at higher concentration levels [3] [4].

The evaluation of within-day precision requires analysis of quality control samples at low, medium, and high concentration levels, with minimum sample sizes of six replicates per level. Acceptance criteria typically require coefficient of variation values below fifteen percent, with relaxed criteria of twenty percent acceptable at the lower limit of quantification [3] [4].

Accuracy Assessment

Within-day accuracy evaluation involves comparison of calculated concentrations with expected values for quality control samples prepared at known concentrations. Accuracy values for p-cresol sulfate typically fall within the range of eighty to one hundred twenty percent of expected values, demonstrating good method performance [3] [4].

The assessment of accuracy requires preparation of quality control samples using independently prepared stock solutions and analysis alongside calibration standards. Bias calculations involve determination of the percentage difference between calculated and expected concentrations [3] [4].

Between-Day Performance Evaluation

Intermediate Precision Assessment

Between-day precision evaluation involves analysis of quality control samples over multiple days, different analysts, and potentially different instrument systems. Coefficient of variation values for between-day precision typically exceed within-day values by two to five percent, reflecting additional sources of variability in extended studies [3] [4].

The evaluation of between-day precision requires analysis of quality control samples over a minimum of six different days, with acceptance criteria similar to within-day studies. The assessment should include evaluation of different analysts and potentially different instruments when applicable to the intended method application [3] [4].

Long-Term Method Stability

Long-term method stability assessment involves evaluation of method performance over extended periods relevant to the intended application. This evaluation includes assessment of calibration curve stability, quality control sample performance, and instrument stability over periods of weeks to months [4] [6].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Metabolism Metabolites

Dates

Explore Compound Types